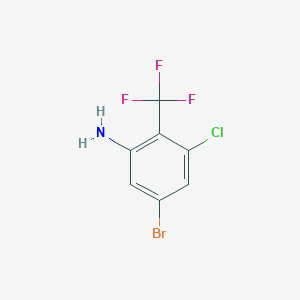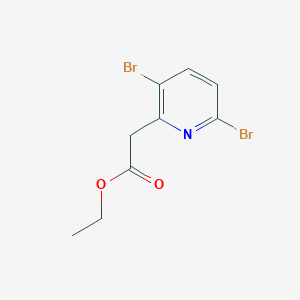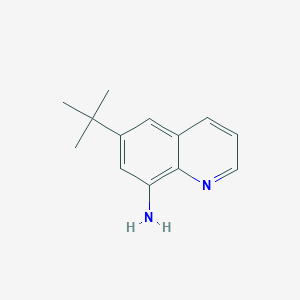
6-Tert-butylquinolin-8-amine
Vue d'ensemble
Description
6-Tert-butylquinolin-8-amine is an organic compound with the chemical formula C₁₃H₁₆N₂ . It is characterized by a quinoline ring substituted with a tert-butyl group at position 6 and an amine group at position 8. This compound has attracted scientific interest due to its unique properties and potential applications in various fields .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antiplasmodial Activity
A series of compounds derived from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue, linked with tert-butyltetrazole moieties, showcased promising antiplasmodial activity. The antiplasmodial activity and cytotoxicity of these compounds were significantly influenced by the nature of the linkers, with the most active compounds demonstrating good activity and selectivity against Plasmodium falciparum NF54, suggesting potential applications in malaria treatment (Hochegger et al., 2021).
Catalysis and Synthesis
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been utilized as a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amines and phenols. This compound has shown to proceed with high yield under mild conditions, indicating its utility in chemical synthesis and catalysis (Ouchi et al., 2002). Furthermore, tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, suggests the role of tert-butyl-based quinolines in facilitating complex organic syntheses (Zhang et al., 2016).
Alzheimer's Disease Treatment
Conjugates of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene, which are hybrids linked with different sizes of the aliphatic ring, have been synthesized as potential multifunctional agents for Alzheimer’s disease treatment. These compounds have shown potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with promising pharmacological profiles, suggesting their potential in treating neurodegenerative diseases (Makhaeva et al., 2020).
Mécanisme D'action
Target of Action
6-Tert-butylquinolin-8-amine is a type of quinoline, which has been found to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of this compound are likely to be similar to those of other quinolines, which include various types of microorganisms. These compounds have been used as a scaffold for drug development, exhibiting a broad spectrum of bioactivities .
Mode of Action
It is known that quinolines and their derivatives interact with their targets through different mechanisms of action . For instance, some quinolines act by inhibiting the synthesis of DNA, RNA, and proteins in microorganisms, thereby preventing their growth and proliferation .
Biochemical Pathways
Given its antimicrobial properties, it is likely that it interferes with essential biochemical pathways in microorganisms, leading to their death
Pharmacokinetics
The pharmacokinetics of similar compounds, such as terbutaline, have been studied extensively . These studies could provide insights into the likely ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antimicrobial properties. By inhibiting essential biochemical processes in microorganisms, this compound can prevent their growth and proliferation, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, can also influence its action .
Analyse Biochimique
Biochemical Properties
6-Tert-butylquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in redox reactions, where it can undergo reversible oxidation and reduction. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. This compound has been shown to alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
6-tert-butylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDKZXIZPZYXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)


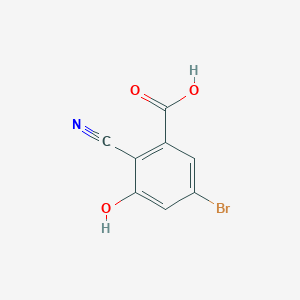



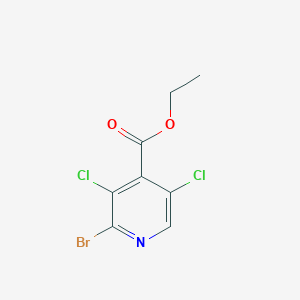
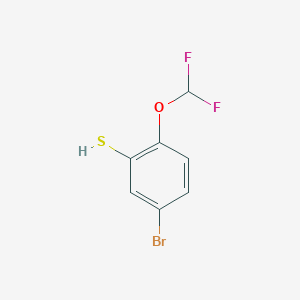
![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)
